molecular formula C29H29NO6 B2776387 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide CAS No. 923123-46-0

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2776387
CAS No.: 923123-46-0
M. Wt: 487.552
InChI Key: DGRDILVMFBINSN-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, a tert-butylphenyl group, and a trimethoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone core through a condensation reaction between a suitable phenol and an aldehyde. This is followed by the introduction of the tert-butylphenyl group via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the chromenone derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone core is known to interact with the active sites of enzymes, potentially inhibiting their activity. The tert-butylphenyl group and trimethoxybenzamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide
  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide
  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with fewer methoxy groups.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,3)19-9-7-17(8-10-19)23-16-22(31)21-12-11-20(15-24(21)36-23)30-28(32)18-13-25(33-4)27(35-6)26(14-18)34-5/h7-16H,1-6H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRDILVMFBINSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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